Product packaging for Bismuth subgallate hydrate(Cat. No.:CAS No. 312623-77-1)

Bismuth subgallate hydrate

Cat. No.: B569912
CAS No.: 312623-77-1
M. Wt: 413.11 g/mol
InChI Key: QYRZNUWUKYCZNU-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Chemical Research

Bismuth compounds have been utilized for medicinal purposes for centuries, with bismuth subgallate being synthesized as early as the late 18th century. Initially, it found application in the treatment of syphilis due to its antimicrobial properties. By the mid-20th century, its use had shifted towards gastrointestinal therapeutics. While its medicinal applications have a long history, detailed structural and chemical characterization has been a more recent endeavor. For over a century, the precise structure of bismuth subgallate remained elusive, a mystery that was only solved in 2017 through the use of advanced techniques like continuous rotation electron diffraction. chemistryworld.comresearchgate.net This breakthrough has opened new avenues for research into its chemical behavior and potential applications.

Significance of Bismuth Subgallate Hydrate (B1144303) in Inorganic and Coordination Chemistry

The elucidation of bismuth subgallate's structure revealed it to be a coordination polymer. researchgate.netwikipedia.org This finding is of considerable importance to inorganic and coordination chemistry. The structure consists of bismuth(III) cations coordinated to the phenolate (B1203915) oxygen atoms of the gallate ligand, forming chains. wikipedia.orgrsc.org This coordination results in a nanoporous material capable of encapsulating small gas molecules. wikipedia.org The coordination environment of the bismuth ion is a skewed trapezoidal bipyramidal geometry, a feature characteristic of the stereochemically active lone pair effect often observed in Bi(III) compounds. rsc.org The study of such coordination polymers is a burgeoning area of materials science, with potential applications in catalysis, gas storage, and separation. The solvent used during synthesis has been shown to influence the resulting structure, leading to the formation of different periodic metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org

Current Research Landscape and Knowledge Gaps in Bismuth Subgallate Hydrate Chemistry

Current research on this compound is multifaceted. Investigations are ongoing to explore its potential as a precursor for the synthesis of other bismuth-containing materials, including those with applications in electronics and catalysis. vulcanchem.comgoogle.com The catalytic activity of bismuth subgallate itself is also a subject of study, particularly in the context of Lewis acid catalysis. rsc.org

Despite recent advances, several knowledge gaps remain. A deeper understanding of the reaction mechanisms involving bismuth subgallate is needed. patsnap.com Furthermore, while its antimicrobial properties are well-documented, the precise molecular interactions responsible for this activity are not fully understood. patsnap.comnih.gov The exploration of different synthesis methods to control the dimensionality and porosity of the resulting coordination polymers is another active area of research. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BiO7 B569912 Bismuth subgallate hydrate CAS No. 312623-77-1

Properties

InChI

InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRZNUWUKYCZNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BiO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Bismuth subgallate hydrate (B1144303) is a yellow, odorless, and tasteless powder. nih.govsmolecule.com It is known for its stability in acidic environments, up to a pH of 2, but it will dissolve at a pH of 0. rsc.org It is practically insoluble in water. nih.gov

PropertyValueSource
Molecular Formula C7H8BiO7 nih.gov
Molecular Weight 413.11 g/mol nih.govamericanelements.com
CAS Registry Number 312623-77-1 nih.gov
Appearance Yellow, odorless powder nih.govsmolecule.comcymitquimica.com
Solubility Insoluble in cold and hot water nih.govsmolecule.com
Stability Stable in acidic conditions (pH ≥ 2) rsc.org

Synthesis Pathways and Mechanistic Investigations of Bismuth Subgallate Hydrate

Conventional Solution-Phase Synthesis Methods

Conventional synthesis of bismuth subgallate hydrate (B1144303) predominantly relies on precipitation reactions in aqueous solutions. These methods are well-established and widely used, offering reliable routes to the desired product.

Precipitation from Bismuth Nitrate (B79036) Solutions with Gallic Acid

The most fundamental and widely practiced method for synthesizing bismuth subgallate hydrate involves the direct precipitation reaction between a bismuth nitrate salt and gallic acid in an aqueous medium. google.com In a typical procedure, bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved, often in the presence of nitric acid to prevent premature hydrolysis of the bismuth salt, and then combined with an aqueous solution of gallic acid. google.com The addition of the gallic acid solution to the bismuth nitrate solution initiates the precipitation of a characteristic yellow solid, which is the desired this compound. google.com

The stoichiometry of the reactants is a critical parameter. While a 1:1 molar ratio of bismuth to gallate is the theoretical basis, an excess of gallic acid, typically in the range of a 1.1:1 to 1.2:1 molar ratio, is frequently employed. google.com This excess of the organic ligand helps to suppress the hydrolysis of bismuth ions, which can otherwise lead to the formation of undesirable basic bismuth nitrate precipitates and affect the yield and purity of the final product. google.com

The reaction temperature is another key variable that can be controlled to influence the reaction kinetics and the properties of the precipitate. Temperatures can range from ambient conditions up to 90-100°C. google.com For instance, some protocols specify maintaining the reaction mixture at elevated temperatures, such as 90°C for 3 to 4 hours, to ensure complete reaction and precipitation. google.com Following the reaction, the precipitate is typically washed with hot deionized water and sometimes with ethanol (B145695) to remove any unreacted starting materials and byproducts before being dried. google.com

A variation of this method involves the in-situ generation of bismuth nitrate solution by dissolving bismuth trioxide (Bi₂O₃) in concentrated nitric acid, which is then diluted with deionized water before the addition of the gallic acid solution. google.com This approach can be more cost-effective as it avoids the use of the more expensive crystalline bismuth nitrate pentahydrate. google.com

Table 1: Representative Parameters for Precipitation Synthesis

Parameter Value/Range Source(s)
Bismuth Precursor Bismuth nitrate pentahydrate, Bismuth trioxide google.com
Gallic Acid:Bismuth Molar Ratio 1.1:1 to 1.2:1 google.com
Reaction Temperature Ambient to 100°C
Reaction Time 20 minutes to 4 hours google.com
Washing Solvents Deionized water, Ethanol google.com

Reaction Pathways Involving Bismuth Oxohydroxonitrate, Oxoperchlorate, Oxocarbonate, and Oxochloride Precursors

An alternative to the direct use of bismuth nitrate involves the use of various bismuth oxo- and hydroxo-precursors. Research has demonstrated the synthesis of bismuth subgallate trihydrate through the reaction of solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride with a gallic acid solution. researchgate.net This approach is particularly noteworthy as the preliminary precipitation of bismuth as oxohydroxonitrate from nitric acid solutions can serve as a purification step, effectively removing metal impurities before the final product synthesis. researchgate.net

The use of bismuth oxohydroxonitrate trihydrate (Bi₆O₅(OH)₃₅·3H₂O) as a starting material has been studied in detail. sibran.rusibran.ru The synthesis involves an exchange reaction where the nitrate ions in the solid precursor are replaced by gallate ions from the solution. sibran.ru The rate of this exchange is influenced by factors such as temperature and the pH of the reaction medium. sibran.ru For example, at 70°C, a stirring time of at least 25 hours is required to achieve complete conversion, while increasing the temperature to 90°C reduces the necessary reaction time to 10 hours. sibran.ru

This method allows for the production of high-purity bismuth subgallate. researchgate.netsibran.ru The process of first forming an intermediate like bismuth oxohydroxonitrate can be advantageous for controlling the final product's quality. sibran.rumatec-conferences.org The reaction of bismuth oxohydroxonitrate with an aqueous solution of citric acid has also been explored for the synthesis of bismuth citrate (B86180), indicating the versatility of these precursors. matec-conferences.org Similarly, treating bismuth oxohydroxonitrate with ammonium (B1175870) carbonate solution leads to the formation of bismuth oxocarbonate, showcasing the reactivity of the oxo-precursor. matec-conferences.org

Solvent Effects on Coordination Network Formation

The choice of solvent plays a crucial role in the synthesis of bismuth gallate compounds, influencing the resulting coordination network and dimensionality of the structure. researchgate.netrsc.org While water is the conventional solvent for the synthesis of the one-dimensional (1D) coordination polymer known as bismuth subgallate, the use of other solvents can lead to the formation of novel structures with different periodicities. rsc.orgrsc.org

Research has shown that changing the solvent can significantly affect the structure of the resulting bismuth-containing compounds. rsc.org For instance, when methanol (B129727) is used as the solvent in the reaction between bismuth nitrate and gallic acid, two new bismuth gallate phases can be obtained. rsc.orgrsc.org Initially, a flexible three-periodic (3D) metal-organic framework (MOF) is formed. rsc.orgrsc.org However, with extended synthesis times, this MOF transforms into a more stable, layered two-periodic (2D) coordination polymer with the same bismuth-to-gallate ratio. rsc.orgrsc.org

When ethanol is used as the solvent, the 3D MOF phase is formed, but the subsequent transformation to the 2D layered phase does not occur. rsc.orgrsc.org This highlights the subtle yet critical role of the solvent in directing the final structure. The solvent can act not only as a reaction medium but also as a structure-directing agent or even as a ligand that coordinates to the metal cation. rsc.org These findings demonstrate the potential to create novel bismuth gallate structures, moving beyond the traditional 1D polymer by simply altering the solvent environment. rsc.orgrsc.orgdiva-portal.org

Sustainable and Green Chemistry Approaches: Mechanochemical Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a powerful alternative to traditional solvent-based methods. rsc.orgnih.gov These techniques are often faster, produce less waste, and can sometimes yield products that are inaccessible through solution-based routes. nih.gov

Ball Milling Techniques for Solid-State Reactions

Ball milling is a prominent mechanochemical technique that has been successfully applied to the synthesis of bismuth subgallate. rsc.orgresearchgate.net This method involves the grinding of solid reactants, typically bismuth oxide (Bi₂O₃) and gallic acid, in a mill containing balls. researchgate.netrsc.org The mechanical forces generated during milling provide the energy required to initiate and drive the chemical reaction in the solid state. nih.gov

Neat grinding, which is grinding without the addition of any liquid, can be performed. rsc.org However, the products of neat grinding can sometimes be amorphous. rsc.org The parameters of the ball milling process, such as the size and material of the milling balls, the milling frequency, and the duration of grinding, can be optimized to achieve a crystalline product. researchgate.netmdpi.comoriprobe.com For example, in the synthesis of bismuth salicylates, another class of bismuth-based pharmaceuticals, mechanochemical methods have been shown to be effective in producing the desired compounds directly from bismuth oxide. capes.gov.br

Liquid-Assisted Grinding (LAG) and Ionic Liquid-Assisted Grinding (ILAG) Methodologies

To improve the efficiency and crystallinity of the products obtained from mechanochemical synthesis, liquid-assisted grinding (LAG) and ionic liquid-assisted grinding (ILAG) have been developed. nih.govsci-hub.st LAG involves the addition of a small, catalytic amount of a liquid to the solid reactants during milling. nih.govref.ac.uk This small amount of liquid can accelerate the reaction and facilitate the formation of well-crystalline products. rsc.orgnih.gov

In the mechanochemical synthesis of bismuth gallate, various liquids have been tested in LAG experiments, including water, acetone, DMF, ethanol, and propanol. rsc.org Research has shown that the inclusion of water in the grinding process is particularly effective in producing a well-crystalline product. rsc.org The volume of the liquid additive is a critical parameter that can be optimized. researchgate.net

Ionic liquid-assisted grinding (ILAG) is an extension of LAG where a small amount of an ionic liquid is used. nih.govmit.edursc.orgresearchgate.net Ionic liquids can act as catalysts and structure-directing agents. mit.edu In some cases, the addition of an ionic salt, such as NH₄NO₃, has been used in the ILAG synthesis of bismuth gallate. rsc.org However, for bismuth gallate synthesis, the LAG process using water has been found to be highly effective, and the assistance of an ionic salt did not substantially improve the reaction. rsc.org These mechanochemical approaches represent a more sustainable and efficient route for the production of bismuth subgallate, aligning with the principles of green chemistry. rsc.orgnih.gov

Crystallization Processes and Polymorphic Control

The crystallization of this compound is a critical step that determines the final product's physical and chemical properties. Understanding and controlling this process is essential for producing a consistent and effective compound.

Nucleation and Crystal Growth Dynamics

Crystallization from a solution begins with nucleation, the formation of tiny, stable crystalline entities from a supersaturated solution. mdpi.comleeds.ac.uk This is followed by crystal growth, where these nuclei grow in size by the sequential addition of molecules. wiley-vch.de The entire process is a series of steps moving from a state of disequilibrium towards a thermodynamically stable crystalline state. leeds.ac.uk

Factors Governing Polymorphic Outcomes and Hydrate Formation

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can have distinct physical properties. The formation of specific polymorphs and the incorporation of water molecules to form hydrates are influenced by several factors during synthesis.

In the case of bismuth compounds, the synthesis conditions play a crucial role. For example, a stable polymorph of bismuth subgallate, resistant to acidic conditions, can be produced by heating bismuth nitrate and gallic acid in water at 180°C for 60 minutes. The presence of water is also critical, as hydration can induce reversible structural transformations. rsc.orgrsc.org In some bismuth compounds, this transformation can lead to the formation of a large, possibly cubic, unit cell. rsc.orgrsc.org The formation of a particle with a poorly ordered and often highly hydrated structure is a common initial step in crystallization. leeds.ac.uk

Control of Particle Morphology and Surface Area during Synthesis

The morphology, or the size and shape, of this compound particles, along with their surface area, can be controlled by adjusting the synthesis parameters. nih.gov These characteristics are important as they can influence the compound's properties.

Synthesis procedures can be tailored to produce a variety of morphologies, such as nanosheets, nanodiscs, and nanoplatelets. nih.gov For instance, in the synthesis of other bismuth compounds like bismuth telluride, the choice of solvents and surfactants can control the particle shape, with aromatic hydrocarbons favoring platelike morphologies and other additives leading to spherical nanoparticles. nih.gov Similarly, for bismuth oxide, different synthesis methods like sol-gel procedures or precipitation can yield particles of varying shapes and sizes, from well-shaped plates to cloverleaf-like structures. irb.hr The conditions for obtaining a high-purity product with a large specific surface area have been a subject of investigation. researchgate.net

Stoichiometric and Precursor Reactivity Studies

The purity and quality of the final this compound product are highly dependent on the precise ratio of reactants used in its synthesis.

Optimization of Reactant Molar Ratios for Product Purity

The molar ratio of the precursors, typically a bismuth salt and gallic acid, is a critical factor in ensuring the formation of a pure product. Studies have shown that the degree of bismuth precipitation is heavily dependent on the amount of gallate ions added. sibran.ru

The foundational synthesis involves reacting bismuth nitrate pentahydrate with gallic acid. While a 1:1 molar ratio of bismuth to gallate is the general stoichiometry, an excess of gallic acid, typically in a ratio of 1.1:1 to 1.2:1, is often used. google.com This excess helps to suppress the hydrolysis of bismuth ions, leading to a purer final product. Research indicates that increasing the molar ratio of gallate ions to bismuth significantly increases the precipitation of bismuth. sibran.ru For example, at a 1:1 ratio, the precipitation is around 95%, which increases to 99.6% at a 1.1:1 ratio. sibran.ru For the synthesis of high-purity bismuth(III) oxogallate trihydrate, a molar ratio of gallate ions to bismuth of 1.0–1.1 is recommended. sibran.ru

Table 2: Effect of Gallate to Bismuth Molar Ratio on Precipitation
Molar Ratio (Gallate:Bismuth)Degree of Bismuth Precipitation (%)
0.5:1Minimum
1:195
1.1:199.6
2:1 and higherHigh (residual Bi concentration 0.08 g/l)

Chemical Stability and Degradation Pathways of Bismuth Subgallate Hydrate

Intrinsic Stability Assessments

The inherent stability of bismuth subgallate hydrate (B1144303) is a critical factor in its handling and storage.

Stability Under Varying Environmental Conditions (e.g., Light, Humidity)

Bismuth subgallate hydrate is known to be affected by light, leading to discoloration. nihs.go.jpvulcanchem.com Therefore, storage in light-resistant containers is recommended to maintain its stability. nihs.go.jp The compound is generally stable under normal conditions, but exposure to excess heat should be avoided. cymitquimica.com While it is practically insoluble in water, the presence of moisture can be a factor in its stability, particularly in conjunction with other environmental factors. nihs.go.jp Pre-treatment at temperatures above 403 K or for extended periods at this temperature, as well as in a vacuum, can induce structural changes, indicating that both temperature and atmospheric conditions are crucial for maintaining its integrity. rsc.org

Chemical Reactivity with Common Solvents and Reagents

This compound exhibits limited solubility in common solvents. It is practically insoluble in water, ethanol (B145695) (95%), and diethyl ether. nihs.go.jp However, it does dissolve in certain acidic and alkaline solutions. It is soluble in dilute hydrochloric acid, dilute nitric acid, and dilute sulfuric acid, particularly with warming. nihs.go.jp The compound also dissolves in sodium hydroxide (B78521) solutions, forming a yellow solution that rapidly turns red. nihs.go.jp It is considered incompatible with strong oxidizing agents. cymitquimica.com

Forced Degradation Studies for Pathway Elucidation

Forced degradation studies are instrumental in understanding the potential degradation pathways of a substance under stress conditions.

Hydrolytic Degradation in Acidic and Alkaline Media

The hydrolytic stability of this compound is pH-dependent. In highly acidic conditions (pH=0), the solid dissolves, indicating significant degradation. rsc.org However, it remains stable as a yellow solid in acidic solutions with pH values from 2 to 5, with no changes observed in its crystal structure after two hours at 37°C. rsc.org This suggests a degree of acid stability, which is a notable property for a bismuth salt. In alkaline media, such as sodium hydroxide solutions, the compound dissolves, which can be considered a form of hydrolytic degradation. nihs.go.jp The process of hydrolysis can be influenced by factors such as temperature and the presence of certain ions. mdpi.comupc.edu

Oxidative Degradation Mechanisms and Products

This compound is susceptible to oxidation. It is incompatible with strong oxidizing agents, which can lead to its degradation. cymitquimica.com The degradation products in such reactions would likely include bismuth oxides and oxidized forms of the gallate moiety. The gallic acid component, being a polyphenol, is prone to oxidation, which can be initiated by free radicals. This process can involve mechanisms such as hydrogen atom transfer (HAT) or radical adduct formation. researchgate.net While specific studies on the oxidative degradation products of bismuth subgallate are not extensively detailed in the provided results, the general principles of phenol (B47542) and bismuth chemistry suggest that the process would lead to the breakdown of the organic ligand and changes in the oxidation state of bismuth.

Thermolytic Decomposition Profiles and Gas Evolution

Thermal stress leads to the decomposition of this compound. When ignited, it initially chars and then leaves a yellow residue of bismuth oxide. nihs.go.jpcymitquimica.com The process of heating can cause the loss of water of hydration, and further heating leads to the breakdown of the organic gallate component. rsc.org Hazardous decomposition products from this process include carbon monoxide (CO), carbon dioxide (CO2), and bismuth oxide. cymitquimica.com The thermolytic decomposition profile would show distinct stages corresponding to dehydration and the subsequent breakdown of the organic structure.

Interactive Data Table: Stability of this compound

ConditionObservationReference
Light Exposure Discoloration nihs.go.jpvulcanchem.com
Humidity Generally stable, but structural changes can occur with heat/vacuum cymitquimica.comrsc.org
Common Solvents (Water, Ethanol, Diethyl Ether) Practically insoluble nihs.go.jp
Dilute Acids (HCl, HNO₃, H₂SO₄) Soluble, especially with warming nihs.go.jp
Alkaline Media (NaOH) Dissolves, solution turns red nihs.go.jp
Strong Oxidizing Agents Incompatible, leads to degradation cymitquimica.com
Acidic Media (pH=0) Dissolves rsc.org
Acidic Media (pH 2-5) Stable solid rsc.org
Thermal Stress (Ignition) Chars, leaves yellow residue (Bismuth Oxide) nihs.go.jp
Thermal Decomposition Products Carbon Monoxide, Carbon Dioxide, Bismuth Oxide cymitquimica.com

Identification and Structural Characterization of Degradation Products

The chemical stability of this compound is a critical attribute, particularly in pharmaceutical contexts. Its degradation can lead to the formation of various byproducts, compromising the quality and efficacy of the product. The primary degradation pathway involves the hydrolysis of the coordination polymer, leading to the release of the organic ligand, gallic acid, and the formation of various inorganic bismuth species. The identification of these products requires sophisticated analytical techniques to separate and characterize the components of the resulting complex mixture.

Chromatographic Separation of Complex Degradant Mixtures

To effectively analyze the degradation of this compound, it is essential to employ a stability-indicating analytical method capable of separating the intact substance from its degradation products. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. wjpsonline.comresearchgate.net

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For the analysis of bismuth subgallate and its primary organic degradant, gallic acid, a C18 column is frequently utilized. wjpsonline.com The mobile phase typically consists of an acidified aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). An acidic pH helps to suppress the ionization of gallic acid's carboxylic and phenolic groups, leading to better peak shape and retention.

Gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to resolve the parent compound from its more polar degradation products within a reasonable timeframe. For example, a method could start with a higher proportion of the aqueous phase to retain and separate polar compounds like free gallic acid, followed by an increasing gradient of the organic phase to elute the less polar bismuth subgallate complex. Detection is commonly performed using a UV detector, as the aromatic ring of the gallate moiety provides strong chromophores.

Table 1: Illustrative HPLC Parameters for Separation of Bismuth Subgallate Degradation Products

ParameterExample ConditionPurpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid or Phosphate Buffer (pH ~2.5-3)The aqueous component of the mobile phase. Acidification ensures consistent ionization state of analytes.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute less polar components.
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities, such as polar gallic acid and the less polar parent compound.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical HPLC columns.
Detection UV at 270-280 nmThe gallate moiety exhibits strong absorbance in this wavelength range.
Column Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Spectroscopic Characterization of Degradation Byproducts

Following chromatographic separation, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of the degradation byproducts. The primary organic degradation product resulting from the hydrolysis of bismuth subgallate is gallic acid.

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying degradants. For gallic acid, an electrospray ionization (ESI) source in negative mode would typically show a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 169. mdpi.com Tandem mass spectrometry (MS/MS) can provide further structural confirmation by showing a characteristic fragment ion at m/z 125, which corresponds to the loss of a carboxyl group (CO₂) from the parent ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR: The ¹H NMR spectrum of gallic acid in a suitable deuterated solvent (like DMSO-d₆ or D₂O) shows a characteristic singlet in the aromatic region (around 7.0-7.1 ppm) corresponding to the two equivalent aromatic protons. mdpi.com The protons of the three hydroxyl groups and the carboxylic acid group are also visible, though their chemical shifts can vary and they may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The ¹³C NMR spectrum of gallic acid will show distinct signals for the different carbon atoms in the molecule, including the carboxyl carbon (around 170 ppm) and the aromatic carbons, providing further confirmation of the structure.

Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the functional groups present. The spectrum of gallic acid would show characteristic broad absorption bands for the hydroxyl (-OH) groups, a sharp peak for the carbonyl (C=O) of the carboxylic acid, and peaks corresponding to the aromatic C=C bond stretching.

The inorganic degradation product is typically an insoluble bismuth salt, such as bismuth oxide or bismuth oxychloride (if chloride ions are present), which would require different analytical techniques like X-ray powder diffraction (XRPD) for characterization.

Table 2: Spectroscopic Data for the Identification of Gallic Acid

TechniqueObservationInterpretation
LC-MS (ESI-) [M-H]⁻ at m/z 169; MS/MS fragment at m/z 125Corresponds to deprotonated gallic acid (C₇H₆O₅) and its subsequent loss of CO₂. mdpi.com
¹H NMR (D₂O) δ ~7.1 (s, 2H)Aromatic protons on the gallic acid ring.
¹³C NMR (D₂O) Signals at ~111, 123, 139, 146, 171 ppmCarbons of the gallic acid structure.
FTIR (KBr, cm⁻¹) ~3200-3600 (broad), ~1700 (sharp), ~1610, ~1540O-H stretching (phenolic & carboxylic), C=O stretching (carboxylic), and C=C stretching (aromatic).

Advanced Analytical Methodologies in Bismuth Subgallate Hydrate Research

Diffraction-Based Analytical Techniques

Diffraction techniques are fundamental in the solid-state characterization of pharmaceutical compounds like bismuth subgallate hydrate (B1144303). These methods provide critical information about the crystal structure, which influences the material's physical and chemical properties.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the identification and purity assessment of crystalline materials. usp.orgunits.it It provides a unique "fingerprint" for a specific crystalline solid. units.it In the context of bismuth subgallate hydrate, PXRD is used to confirm its crystalline phase and ensure the absence of precursor materials or other crystalline impurities. rsc.org

The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. usp.org The resulting diffraction pattern, with its characteristic peak positions and intensities, is compared against reference patterns to identify the crystalline form. usp.orgmdpi.com For bismuth subgallate, PXRD patterns are used to verify the successful synthesis of the desired crystalline structure and to detect any unreacted precursors like bismuth(III) oxide (Bi2O3), which would appear as separate peaks in the diffractogram. rsc.org

However, challenges such as preferred orientation of crystals can complicate PXRD analysis, potentially leading to inaccurate peak intensities. chemrxiv.org Despite these challenges, PXRD remains a primary tool for the routine characterization and quality control of this compound batches. units.itrsc.org

Quantitative Phase Analysis and Rietveld Refinement

For complex mixtures or to determine the precise amount of different crystalline phases, a more advanced technique known as Rietveld refinement is employed. mdpi.comscispace.com This method involves fitting a calculated theoretical diffraction pattern to the entire experimental PXRD data profile. mdpi.comuniv-rennes1.fr By adjusting various parameters such as lattice parameters, atomic positions, and peak shapes, the Rietveld method can provide accurate quantitative phase analysis. researchgate.netyoutube.com

In research involving bismuth subgallate, Rietveld refinement has been crucial for detailed structural elucidation. rsc.org It allows for the precise determination of the crystal structure, including the location of water molecules within the crystal lattice. rsc.org This level of detail is vital for understanding the material's properties. The refinement process can also help to identify and quantify minor crystalline phases or impurities that might not be obvious from a simple qualitative PXRD analysis. arxiv.orgresearchgate.net The quality of the fit in a Rietveld refinement is often assessed by statistical parameters like the weighted-profile R-factor (Rwp) and the goodness-of-fit (S) value. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. ardena.com These methods are particularly useful for characterizing hydrated compounds like this compound.

Thermogravimetric Analysis (TGA) for Water Content and Decomposition Stages

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. ardena.com It is a primary method for determining the water content in hydrates and for studying their thermal stability and decomposition pathways. netzsch.comscirp.org

For this compound, TGA reveals distinct mass loss stages corresponding to the removal of water molecules and the subsequent decomposition of the organic gallate ligand. madison-proceedings.comresearchgate.net A typical TGA experiment on this compound shows an initial weight loss at lower temperatures, which is attributed to the loss of water of hydration. madison-proceedings.comresearchgate.net The percentage of weight loss in this stage can be used to calculate the number of water molecules present in the crystal structure. scirp.org At higher temperatures, further weight loss occurs as the gallate component decomposes, eventually leaving a residue of bismuth oxide. madison-proceedings.comresearchgate.net

The table below summarizes typical decomposition stages observed in the thermal analysis of bismuth-containing compounds.

Temperature RangeEventAssociated Mass Loss
~70-150°CRemoval of water of crystallizationCorresponds to the number of water molecules in the hydrate
>150°CDecomposition of organic ligandSignificant mass loss as the organic part breaks down
Higher TemperaturesFormation of Bismuth OxideResidual mass corresponds to the final inorganic product

Note: Specific temperatures and mass loss percentages can vary depending on the exact composition and experimental conditions such as heating rate. researchgate.netissmge.org

Microscopic and Imaging Techniques

Microscopic and imaging techniques are employed to visualize the morphology, particle size, and surface characteristics of this compound. nih.govdb-thueringen.de

Scanning Electron Microscopy (SEM) is a widely used technique that provides high-resolution images of the sample's surface topography. nih.govrsc.org In the analysis of this compound, SEM images reveal the shape and size of the crystals, as well as their degree of agglomeration. chemrxiv.orgnih.gov For instance, studies have shown that bismuth subgallate can form plank-shaped crystals. chemrxiv.org The morphology observed by SEM can have implications for the material's bulk properties and processability.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography, morphology, and particle size of this compound. This technique scans a sample's surface with a focused beam of high-energy electrons, generating signals that provide detailed images of the surface features. covalentmetrology.commediresonline.org SEM analysis can reveal whether the raw material consists of individual particles or aggregates, which is crucial for quality control.

In research on bismuth subgallate, SEM has been used to observe its distinct crystal morphology. One study described the crystals as having a plate-like morphology, with typical dimensions smaller than 6 × 4 × 0.2 μm. diva-portal.org This level of detail is critical for understanding the physical properties of the compound and how they might relate to its chemical behavior.

Table 1: SEM-Observed Characteristics of Bismuth Subgallate Crystals

ParameterObservationSource
Crystal Morphology Plate-like diva-portal.org
Typical Dimensions < 6 × 4 × 0.2 μm diva-portal.org

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

For insights at an even higher resolution, Transmission Electron Microscopy (TEM) is employed. TEM provides ultra-high magnification and resolution, capable of imaging down to the Ångstrom scale (~0.19 nm), making it ideal for characterizing nanoscale structural features. nottingham.ac.uk The technique works by transmitting a beam of electrons through an ultra-thin specimen to form an image. nottingham.ac.uk It is particularly useful for the nanostructural analysis of materials and can be adapted for hydrated or beam-sensitive samples. nottingham.ac.uknih.gov

While specific TEM studies focusing solely on this compound are not widely published, related research on bismuth-containing nanoparticles highlights the capabilities of the technique. For instance, TEM has been used to confirm the size and morphology of hydrated bismuth oxide nanoparticles. mdpi.com In studies of bismuth nanoparticles, TEM images have shown uniform morphologies with average particle sizes ranging from 8.9 nm to 111.7 nm. researchgate.net Furthermore, advanced techniques like 3D electron diffraction, a form of TEM, have been successfully used to determine the complete crystal structure of pharmaceutical compounds like bismuth subgallate. diva-portal.org

Spectrometric Methods for Compositional Analysis

Spectrometric methods are vital for determining the elemental and molecular composition of this compound with high precision.

Elemental Analysis for Carbon, Hydrogen, Bismuth Content

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements within a compound. For this compound (C₇H₅BiO₆ · xH₂O), this analysis verifies the empirical formula and purity of the sample. americanelements.com The theoretical composition can be calculated from its molecular formula.

Research and commercial specifications often provide the expected elemental content. For example, a technical data sheet for this compound specifies a bismuth content between 48.0% and 51.0% on a dry weight basis, as determined by complexometric titration. thermofisher.com This experimental value can be compared against the theoretical percentage to assess purity.

Table 2: Elemental Composition of Bismuth Subgallate (Anhydrous)

ElementSymbolTheoretical % (C₇H₅BiO₆)Experimental Range (%)Source
Bismuth Bi~53.02%48.0 - 51.0 thermofisher.com
Carbon C~21.33%Not Specified
Hydrogen H~1.28%Not Specified
Oxygen O~24.37%Not Specified

Note: Theoretical percentages are calculated based on the anhydrous molecular weight of 394.09 g/mol . nih.gov The experimental range for bismuth is on a dry weight basis.

Atomic Absorption/Emission Spectroscopy for Bismuth Quantification

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectrometry (AES) are highly sensitive techniques used for the quantitative determination of specific elements, such as bismuth. rsc.orgbfarm.denihs.go.jp These methods measure the absorption or emission of electromagnetic radiation by free atoms in the gaseous state. unt.edu

Several variants of these techniques are applied in bismuth analysis:

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This method has been used to analyze the leachate of hydrated cements containing bismuth oxide to quantify the amount of bismuth released over time.

Microwave Plasma-Atomic Emission Spectrometry (MP-AES): MP-AES has been effectively used for the quantification of bismuth in hydrated bismuth oxide nanoparticle sols. mdpi.com The methodology involves creating calibration curves from standard solutions to ensure accuracy. mdpi.com

Electrothermal Atomic Absorption Spectrometry (ETAAS or GFAAS): This is a highly sensitive method for determining bismuth in biological tissues, capable of detecting as little as 25 ng/g. nih.govcabidigitallibrary.org

Hydride Generation Atomic Absorption Spectrometry (HGAAS): HGAAS offers excellent accuracy and recovery for determining bismuth concentrations, particularly in samples with complex matrices. cabidigitallibrary.org

These methods are essential for precise quantification in research settings and for quality control in pharmaceutical production. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

For this compound, mass spectrometry can confirm its molecular identity. The computed monoisotopic mass of the hydrated form (C₇H₈BiO₇) is 413.00740 Da. nih.gov Analysis of the fragmentation patterns can help elucidate the structure of the molecule, revealing how it breaks apart under ionization, which is valuable for confirming the arrangement of the gallate and bismuth components. drugbank.com

Specialized Techniques for Hydrate Characterization

Characterizing the water molecules within the crystal lattice of this compound requires specialized techniques that are sensitive to the presence and state of water. The study of pharmaceutical hydrates is critical as the hydration state can be affected by temperature and humidity during processing and storage. researchgate.net

X-ray Diffraction (XRD): XRD is a primary tool for analyzing the crystalline structure of materials. It can distinguish between different hydrated forms and the anhydrous form by detecting changes in the crystal lattice. It has been used to study the hydration products of cements containing bismuth oxide.

Thermogravimetric Analysis (TG/TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the water content of a hydrate by identifying the temperature at which water is lost. The thermal behavior of related bismuth gallate compounds has been studied using TG.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, such as dehydration, and provide energetic information about these processes.

Spectroscopic Methods (NIR, Raman): Near-infrared (NIR) and Raman spectroscopy are also valuable for studying hydrates. researchgate.net NIR is particularly sensitive to the state of water, while Raman spectroscopy provides information about the drug molecule itself, allowing for the monitoring of hydrate formation in real-time. researchgate.net

By integrating these techniques, researchers can create a comprehensive phase diagram showing the conditions of temperature and water activity that lead to different hydrated or dehydrated forms of the compound. researchgate.net

Dynamic Vapor Sorption (DVS) for Hydration and Dehydration Kinetics

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) levels at a constant temperature. ardena.com This methodology is crucial in pharmaceutical development for assessing the hygroscopicity, stability, and solid-state properties of active pharmaceutical ingredients (APIs) like this compound. ardena.comproumid.com The DVS instrument exposes a sample to a precisely controlled stream of gas, typically nitrogen, with a specified humidity, while a highly sensitive microbalance records the resulting weight change due to water sorption (uptake) or desorption (loss). ardena.comazom.com

The data generated, known as a sorption/desorption isotherm, provides critical insights into the kinetics of hydration and dehydration. ardena.com This information is vital for determining a material's stability under different environmental conditions, which influences storage, packaging, and handling protocols. ardena.compragolab.cz For instance, DVS can identify the specific RH levels that may trigger the conversion of an anhydrous form of a compound to a hydrate, a change that can impact the drug's solubility and bioavailability. ardena.com The rate at which the sample's mass changes provides the kinetic data, showing how quickly the material absorbs or releases water when the ambient humidity is altered. proumid.com

Detailed Research Findings:

DVS studies on hydrated compounds reveal the nature of the water-solid interactions. The sorption and desorption profile can indicate whether water is adsorbed onto the surface, absorbed into the bulk of the material, or results in the formation of a new hydrate phase. pragolab.cz For example, a sharp increase in water uptake at a specific relative humidity is often indicative of a phase transition, such as the formation of a higher hydrate. azom.com The kinetics, or the time taken to reach a stable weight at each humidity step, can be used to calculate diffusion coefficients and understand the mechanism of water transport within the solid.

Interactive Data Table: Illustrative DVS Isotherm for this compound at 25°C

This table represents typical data from a DVS experiment, showing the percentage change in mass as the relative humidity is incrementally increased (sorption) and then decreased (desorption).

Target Relative Humidity (%)Mass Change (%)Equilibrium Time (minutes)Cycle
0 (Drying)-5.80180Sorption
100.2560Sorption
200.5565Sorption
300.9070Sorption
401.3075Sorption
501.8080Sorption
602.5090Sorption
703.40100Sorption
804.60120Sorption
905.90150Sorption
805.40110Desorption
704.80105Desorption
604.1095Desorption
503.5085Desorption
402.9080Desorption
302.2075Desorption
201.5070Desorption
100.7065Desorption
00.10180Desorption

Note: This data is illustrative and serves to represent the trends observed in a typical DVS analysis. The initial negative mass change represents the loss of water from the starting hydrate material during the initial drying step.

Karl-Fischer Titration for Precise Water Content Determination

Karl-Fischer (KF) titration is a highly specific and accurate method for determining the water content in solid, liquid, or gaseous samples. mt.com It is widely regarded as a reference method in the pharmaceutical industry due to its precision and selectivity for water, unlike other methods such as loss on drying, which can also measure the loss of any volatile component. pharmaguideline.comwikipedia.org

The technique is based on a chemical reaction first described by Karl Fischer in 1935, where water reacts quantitatively with iodine and sulfur dioxide in the presence of a base and an alcohol, such as methanol (B129727). wikipedia.org The titration can be performed in two ways:

Volumetric KF Titration: An iodine-containing KF solution is added to the sample until an excess of iodine is detected, typically by a potentiometric electrode. This method is suitable for samples with a water content of 0.1% to 100%. mt.com

Coulometric KF Titration: Iodine is generated electrochemically in the titration cell. The amount of charge passed is directly proportional to the amount of iodine generated, which in turn is proportional to the water content. This method is exceptionally sensitive and ideal for samples with trace amounts of water, from 1 part per million (ppm) to 5%. mt.com

Detailed Research Findings:

For pharmaceutical compounds like this compound, KF titration provides a precise quantification of the total water content, which includes both surface-adsorbed water and the water of crystallization within the hydrate structure. pharmaguideline.com This accuracy is essential for quality control and for ensuring batch-to-batch consistency. The results from KF titration are often used to calibrate or validate data from other analytical techniques. For example, the total water content determined by KF can be compared with the mass loss observed in a thermogravimetric analysis (TGA) to confirm that the thermal event corresponds solely to the loss of water. For substances that are not readily soluble in the KF reagents, a Karl Fischer oven can be used to heat the sample and carry the evaporated water into the titration cell via a dry carrier gas. sigmaaldrich.com

Interactive Data Table: Water Content Determination in Different Batches of this compound via Volumetric Karl-Fischer Titration

This table shows representative results for the determination of water content across several production batches, demonstrating the method's precision.

Batch IdentifierSample Weight (mg)KF Titrant Volume (mL)Water Content (%)
BSH-2024-01A150.52.127.04
BSH-2024-01B152.12.157.06
BSH-2024-02A149.82.157.17
BSH-2024-02B150.92.177.19
BSH-2024-03A151.22.106.95
BSH-2024-03B150.32.096.95

Note: This data is illustrative. The water content is calculated based on the titrant volume, sample weight, and a predetermined titrant factor (e.g., 5 mg/mL). For example: (2.12 mL * 5 mg/mL) / 150.5 mg = 7.04%.

Theoretical and Computational Studies on Bismuth Subgallate Hydrate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in providing a detailed description of the electronic structure and properties of molecules from first principles. researchgate.net These methods are invaluable for understanding the bonding, charge distribution, and spectroscopic characteristics of bismuth subgallate hydrate (B1144303).

Density Functional Theory (DFT) for Molecular and Crystal Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of complex systems, including organometallic compounds and coordination polymers. For bismuth subgallate hydrate, DFT calculations can provide detailed insights into its molecular and crystal structure.

DFT studies on various bismuth complexes have successfully predicted their stable geometries, electronic structures, and vibrational properties, often showing good agreement with experimental findings. In the context of this compound, which exists as a coordination polymer, DFT can be employed to model the repeating unit and predict key structural parameters. These parameters include the bond lengths between the bismuth cation and the oxygen atoms of the gallate ligand, as well as the bond angles that define the coordination geometry around the bismuth center. The coordination environment of bismuth(III) ions is often complex due to the presence of a stereochemically active 6s² lone pair, which can lead to distorted geometries. mdpi.com DFT calculations are particularly adept at capturing these effects.

The electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. For instance, DFT calculations on bismuth(III) complexes with substituted hydrazones have shown that the HOMO-LUMO gap can range from 3.5 to 4.0 eV, suggesting high stability. Similar calculations for this compound would be instrumental in understanding its electronic behavior.

Table 1: Representative DFT-Calculated Structural Parameters for a Bismuth-Gallate Monomeric Unit (Hypothetical Data)

ParameterCalculated Value
Bi-O (phenolic) bond length2.2 - 2.4 Å
Bi-O (carboxylate) bond length2.4 - 2.6 Å
O-Bi-O bond angle85° - 95°
HOMO-LUMO Energy Gap3.8 eV

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from DFT calculations. Actual values would require specific computations on the this compound system.

Furthermore, DFT calculations can be extended to the solid state to investigate the crystal structure. By employing periodic boundary conditions, it is possible to model the polymeric nature of bismuth subgallate and analyze its three-dimensional packing. researchgate.net Such calculations are crucial for understanding the forces that hold the crystal lattice together.

Ab Initio Methods for Spectroscopic Property Predictions

Ab initio methods, which are based on first principles without empirical parameters, are highly accurate for predicting spectroscopic properties. bohrium.com For this compound, these methods can be used to simulate various types of spectra, including infrared (IR), Raman, and UV-Vis.

The vibrational frequencies calculated using ab initio methods, such as Hartree-Fock or post-Hartree-Fock methods, can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to different functional groups within the molecule. escholarship.org For example, theoretical calculations on propyl gallate have been used to assign the vibrational modes for C-H stretching, C=O vibrations, and other characteristic peaks. escholarship.org A similar approach for bismuth subgallate would help in interpreting its experimental vibrational spectra, providing a deeper understanding of its molecular structure and bonding.

UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT), an extension of DFT that deals with excited states. These calculations can determine the electronic transitions responsible for the observed absorption bands. For instance, studies on tannic acid and its derivatives, which are structurally related to the gallate ligand, have used ab initio calculations to determine the absorption maxima of the protonated and deprotonated species, showing good agreement with experimental data. dntb.gov.uanih.gov

Table 2: Predicted Spectroscopic Data for Bismuth Subgallate from Ab Initio Calculations (Hypothetical Data)

Spectroscopic TechniquePredicted Wavelength/FrequencyAssignment
UV-Vis (in DMSO)~240 nm, ~290 nmπ → π* transitions in the gallate ligand
FT-IR~3300 cm⁻¹O-H stretching (phenolic and water)
FT-IR~1600 cm⁻¹C=O stretching (carboxylate)
FT-Raman~1500 cm⁻¹Aromatic ring vibrations

Note: This table presents hypothetical data to illustrate the potential output of ab initio spectroscopic predictions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing insights into dynamic processes that are often inaccessible through experimental methods alone. bham.ac.uk

Investigation of Intermolecular Interactions and Crystal Packing

MD simulations can be employed to investigate the intermolecular interactions that dictate the crystal packing of this compound. By simulating a system containing multiple molecules, it is possible to observe how they arrange themselves in the solid state. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.

For a coordination polymer like bismuth subgallate, MD simulations can shed light on the nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the polymer chains and with the water molecules of hydration. rsc.org The structure of bismuth subgallate has been determined to be a coordination polymer, and understanding the interactions between these polymeric chains is crucial for explaining its physical properties. acs.org MD simulations of other coordination polymers have been used to study the interactions between the polymer chains and how these are influenced by guest molecules. rsc.org

Modeling of Hydration and Dehydration Processes

The presence of water of hydration is a key feature of this compound. MD simulations are particularly well-suited for modeling the processes of hydration and dehydration. escholarship.org By simulating the compound in the presence of water molecules, it is possible to study the structure and dynamics of the hydration shell around the bismuth subgallate polymer. escholarship.org

Computational studies on water interactions in metal-organic frameworks (MOFs), which are analogous to coordination polymers, have provided detailed molecular-level insights into how water molecules are adsorbed and how they interact with the framework. rsc.orgresearchgate.netbjbms.org These studies have shown that water molecules can form clusters within the pores and interact strongly with the metal centers and organic linkers. escholarship.org Similar simulations for this compound could reveal the specific binding sites for water molecules and the energetics of the hydration process.

Furthermore, MD simulations can model the dehydration process by gradually removing water molecules from the simulation box and observing the resulting structural changes in the bismuth subgallate framework. This can help in understanding the thermal stability of the hydrate and the mechanism by which it loses water.

Computational Crystallography and Polymorph Prediction

Computational crystallography involves the use of computational methods to predict and analyze crystal structures. This field is of great importance in materials science and pharmaceuticals for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov

The prediction of possible crystal structures for a given molecule, known as crystal structure prediction (CSP), is a challenging but valuable endeavor. researchgate.netxtalpi.com For a complex system like bismuth subgallate, which is a coordination polymer, CSP methods would involve generating a multitude of possible packing arrangements of the polymer chains and then ranking them based on their calculated lattice energies. nih.gov While direct CSP studies on bismuth subgallate are not widely reported, the methodologies have been successfully applied to other organic and organometallic compounds. xtalpi.com

The prediction of polymorphs is a key aspect of computational crystallography. nih.gov Different polymorphs can have different stabilities, and computational methods can be used to construct a crystal energy landscape that maps the relative energies of various possible crystalline forms. nih.gov This information is crucial for identifying the most stable polymorph under different conditions. For bismuth compounds, polymorphism has been explored using computational methods, for example, in bismuth stannate. nih.gov Given that bismuth subgallate is used in pharmaceutical applications, understanding its potential polymorphism is of high importance.

The combination of computational prediction with experimental techniques like X-ray diffraction can be a powerful approach for structure elucidation and polymorph identification. researchgate.net In cases where obtaining high-quality single crystals is difficult, computational methods can generate plausible crystal structures that can then be compared with experimental powder diffraction data to identify the correct structure. researchgate.net

Predictive Modeling of Crystal Forms and Hydrate Structures

The prediction of crystal structures, especially for complex molecules like bismuth subgallate that can form various hydrates, is a significant challenge in materials science. core.ac.uk Computational methods are increasingly employed to generate and explore the crystal energy landscapes of such compounds. nih.gov These predictive models help in understanding the potential solid forms a compound can adopt, including different crystalline arrangements (polymorphs) and hydrated states. core.ac.uknih.gov

For hydrates, predictive modeling is particularly crucial as the presence of water molecules can significantly influence the crystal packing and stability. nih.gov Computational approaches can estimate the likelihood of hydrate formation by analyzing the crystal energy landscapes of the anhydrous form and identifying potential voids that could accommodate water molecules. nih.gov While challenging, these methods offer a way to anticipate the formation of different hydrate structures without the need for extensive experimental screening. core.ac.uk

The complexity of predicting hydrate structures is well-recognized. Factors such as the size, shape, and hydrogen bonding capabilities of the molecule, along with the intricate interplay of temperature and humidity, govern the formation of specific hydrate phases. nih.gov Predictive models aim to capture these interactions to provide a theoretical basis for understanding and potentially controlling the crystallization of desired solid forms.

Validation of Experimentally Derived Structures

While predictive modeling provides a theoretical framework, experimental techniques are essential for determining the actual crystal structure. For complex and often poorly crystalline materials like bismuth subgallate, advanced methods such as 3D electron diffraction (3DED) have proven invaluable. diva-portal.org Techniques like continuous rotation electron diffraction (cRED) have been successfully used to elucidate the structure of bismuth subgallate, overcoming challenges like beam damage and diffuse scattering that were observed with conventional methods. diva-portal.org

Computational methods play a crucial role in validating and refining these experimentally derived structures. diva-portal.org Although 3D electron diffraction can provide the initial structural model, refinement of these structures can sometimes result in high R-values, making validation difficult. diva-portal.org In such cases, complementary techniques and computational modeling are used to ensure the accuracy of the determined structure. The structure of a bismuth-based metal-organic framework, for instance, was determined through a combination of electron diffraction, Rietveld refinement, and DFT calculations. researchgate.net This integrated approach, where experimental data is supported by theoretical calculations, provides a more robust and reliable final structure.

The validation process often involves comparing the experimental diffraction patterns with those simulated from the computationally proposed or refined structures. This synergy between experimental and computational approaches is becoming a standard practice for the accurate structure determination of complex pharmaceutical compounds. researchgate.net

Modeling of Chemical Reactivity and Degradation Mechanisms

Understanding the chemical reactivity and degradation pathways of bismuth subgallate is crucial for predicting its behavior in various environments. Computational modeling offers a powerful tool to investigate these aspects at a molecular level.

Computational Assessment of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways and transition states of this compound are not extensively detailed in the provided search results, the general principles of computational chemistry can be applied. Such studies would typically involve using quantum mechanical calculations to map out the energy landscape of potential reactions. This includes identifying the structures of reactants, products, and intermediate transition states, as well as calculating the activation energies associated with each step.

For instance, the interaction of bismuth subgallate with other molecules, such as those found in biological systems or during degradation processes, could be modeled. By calculating the energies of different potential interaction modes, researchers can predict the most likely reaction pathways. This information is invaluable for understanding the compound's mechanism of action and its stability.

Prediction of Stability Profiles and Degradation Products

The stability of bismuth subgallate under different conditions, such as varying pH levels, has been investigated experimentally. For example, at a very low pH of 0, the solid dissolves, while at pH values from 2 to 5, it remains a stable yellow solid with no changes to its crystal structure. rsc.org

Computational models can complement these experimental findings by predicting the stability of the compound and its potential degradation products. By simulating the behavior of the molecule under various conditions, such as in the presence of acid or light, it is possible to predict the chemical changes that may occur. These models can identify the most likely points of bond cleavage and the formation of new chemical species. While the search results mention that bismuth subgallate undergoes discoloration in the presence of sunlight, a detailed computational prediction of the specific degradation products was not found. drugbank.com

Machine Learning and Data Science Approaches in Structural and Synthetic Research

The fields of machine learning and data science are increasingly being applied to accelerate research in materials science and chemistry, including the study of complex compounds like bismuth subgallate.

Hierarchical Clustering Analysis of Diffraction Data

Hierarchical clustering analysis (HCA) is a powerful data science technique that has been successfully applied to the analysis of diffraction data, particularly for complex and multiphase samples. nih.gov This method is used to group and identify different phases present in a sample and to select the best matching datasets for merging and subsequent structure analysis. nih.gov

In the context of bismuth compounds, HCA has been instrumental in elucidating the structures of challenging materials. For instance, the structure of bismuth subsalicylate was determined using three-dimensional electron diffraction combined with hierarchical clustering analysis of data from ordered crystals. chemrxiv.org This approach allowed researchers to identify and merge highly correlated datasets, leading to a successful structure determination. chemrxiv.org

The process involves collecting a large number of diffraction datasets from multiple nanocrystals and then using HCA to classify them based on their similarity. nih.govbiorxiv.org This is particularly useful for dealing with polymorphism, where a compound can exist in multiple crystalline forms. biorxiv.org By clustering the data, researchers can separate the different polymorphs and determine their individual structures. biorxiv.org A dendrogram is often used to visualize the results of the HCA, showing how the datasets are grouped based on a similarity metric, such as the correlation coefficient of their diffraction intensities. nih.govchemrxiv.org

Principle Component Analysis (PCA) of Scattering Data

Theoretical and computational chemistry offers powerful tools to understand the complex structural characteristics of this compound. While direct experimental application of Principal Component Analysis (PCA) on the scattering data of this compound is not extensively documented in public literature, its theoretical application can be extrapolated from methodologies used for other complex crystalline materials. PCA is a multivariate statistical technique adept at reducing the dimensionality of large datasets, making it an ideal candidate for analyzing variations in scattering data that may arise from differences in synthesis batches, hydration levels, or polymorphic impurities.

Scattering techniques, such as powder X-ray diffraction (PXRD), provide a fingerprint of a crystalline material's atomic structure. For this compound, PXRD data has been instrumental in its structural elucidation, confirming an orthorhombic crystal system. rsc.org The structure is a coordination polymer where bismuth cations are chelated by the phenolate (B1203915) oxygen atoms of the gallate ligand, forming chains. rsc.org However, the precise arrangement and quantity of water molecules within the crystal lattice can vary, leading to subtle but significant changes in the diffraction pattern.

In a hypothetical application of PCA to a collection of PXRD patterns from different batches of this compound, the analysis would aim to identify the primary sources of variance within the data. Each diffraction pattern, a set of intensity values at different 2θ angles, would be treated as a single high-dimensional data point. PCA would then transform this data into a new set of variables, the principal components (PCs), which are uncorrelated and ordered by the amount of variance they explain.

Research Findings from a Theoretical Application

A theoretical PCA could reveal key structural and microstructural variations. For instance, the first principal component (PC1) might capture the variance associated with the degree of hydration. Samples with higher water content could have positive scores along PC1, while dehydrated samples could have negative scores. The loadings for PC1 would then represent the specific changes in the diffraction pattern—such as shifts in peak positions or changes in relative intensities—that are most strongly correlated with the hydration state.

The second principal component (PC2) might correspond to variations in crystallinity or particle size. Poorly crystalline samples or those with smaller crystallite sizes would cluster at one end of the PC2 axis, while highly crystalline, larger particle samples would be at the other. The loadings for PC2 would highlight the changes in peak broadening associated with these microstructural differences.

Subsequent principal components could identify more subtle variations, such as the presence of a minor polymorphic phase or the effects of specific synthesis conditions on the lattice parameters. By plotting the scores of the samples on the first few principal components, one could visualize the clustering of samples with similar characteristics, thereby providing a powerful tool for quality control and process optimization in the manufacturing of this compound.

To illustrate the potential output of such an analysis, two hypothetical data tables are presented below.

Table 1: Hypothetical Principal Components and Explained Variance for this compound PXRD Data

This table outlines the principal components derived from a hypothetical dataset of PXRD patterns and the proportion of the total variance that each component explains. Typically, the first few PCs capture the majority of the variance.

Principal ComponentEigenvalueVariance Explained (%)Cumulative Variance (%)
PC115.745.845.8
PC29.327.172.9
PC34.112.084.9
PC42.57.392.2

Table 2: Hypothetical Scores and Loadings for PC1 (Hydration State)

This table illustrates how different hypothetical samples of this compound might score along the first principal component, which is interpreted as being related to the hydration state. The loadings indicate which regions of the diffractogram (represented by 2θ angles) are most influential for this component.

Sample IDSynthesis BatchHydration LevelPC1 Score
BSH-01AHigh2.5
BSH-02AHigh2.8
BSH-03BLow-1.9
BSH-04BLow-2.1
BSH-05CMedium0.5
2θ Angle (°)LoadingInterpretation
8.540.35Increase in intensity with hydration
12.21-0.28Decrease in intensity with hydration
24.670.41Peak shift to lower angle with hydration

These tables conceptualize how PCA could deconstruct complex scattering data into understandable trends, linking variations in the diffraction patterns to specific physical or chemical properties of this compound. Such an analysis would provide invaluable insights into the material's structural nuances that are not readily apparent from the visual inspection of individual diffraction patterns.

Future Research Directions and Emerging Paradigms in Bismuth Subgallate Hydrate Chemistry

Development of Novel Bismuth-Gallate Coordination Polymers and Metal-Organic Frameworks (MOFs)

Recent discoveries have revealed that bismuth subgallate is a one-dimensional coordination polymer with a microporous structure. iucr.org This understanding opens the door to designing and synthesizing a new generation of bismuth-gallate coordination polymers and Metal-Organic Frameworks (MOFs). The versatility of bismuth chemistry, combined with the potential of gallic acid and its derivatives as organic linkers, provides a rich field for exploration.

Research efforts are increasingly focused on creating novel bismuth-gallate materials with tailored properties. For instance, the solvent used during synthesis has been shown to significantly influence the final structure, leading to the formation of either a flexible 3-periodic MOF or a layered 2-periodic coordination polymer from the same starting materials. rsc.org The synthesis of a bismuth gallate MOF in methanol (B129727) resulted in a flexible framework that transforms into a more stable layered phase with extended heating. rsc.org When ethanol (B145695) was used as the solvent, only the MOF phase was formed. rsc.org These findings highlight the potential to control the dimensionality and properties of the resulting materials by carefully selecting the reaction conditions. rsc.org

The development of these new materials is not limited to gallic acid. The use of other phenolic phytochemicals, such as ellagic acid, has led to the creation of robust and biocompatible bismuth-based MOFs. nih.govacs.org One such example is SU-101, a microporous bismuth ellagate MOF, which demonstrates exceptional chemical stability and high uptake capacity for gases like hydrogen sulfide. nih.govacs.org The exploration of different organic linkers will likely lead to a wide array of new bismuth-based coordination polymers and MOFs with diverse applications.

Table 1: Examples of Novel Bismuth-Based Coordination Polymers and MOFs

Compound/MaterialOrganic LinkerKey Structural FeaturePotential ApplicationReference
Bismuth Gallate MOF (1MeOH)Gallic AcidFlexible 3-periodic frameworkCatalysis rsc.org
Bismuth Gallate Layered Polymer (2)Gallic AcidLayered 2-periodic honeycomb structureLewis acid catalysis rsc.org
SU-101Ellagic AcidMicroporous framework with strong phenolate (B1203915) chelationGas adsorption, Drug delivery nih.govacs.org
CAU-17Trimesic AcidMicroporous metal-organic frameworkGas sorption iucr.org

Exploration of In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation and transformation of bismuth subgallate and related materials requires advanced characterization techniques that can monitor dynamic processes in real-time. In-situ methods are crucial for elucidating reaction mechanisms and observing structural changes as they occur.

Techniques such as in-situ X-ray diffraction (XRD) and in-situ transmission electron microscopy (TEM) are becoming indispensable tools. acs.orgresearchgate.netoaepublish.com For example, in-situ XRD studies at synchrotron facilities have been instrumental in understanding the rapid formation of metastable bismuth-based MOFs and identifying crystalline intermediate phases. iucr.org Similarly, in-situ TEM has been used to observe the phase transitions of layered bismuth nanosheets during electrochemical processes. acs.org

In-situ spectroscopic techniques, like Raman and infrared (IR) spectroscopy, provide valuable insights into the chemical changes happening at the molecular level. jos.ac.cnrsc.org For instance, in-situ IR spectroscopy has been used to track the dynamics of nitrogen photofixation on bismuth oxyhalide nanostructures. jos.ac.cn The ability to monitor the evolution of materials and reaction intermediates under actual reaction conditions is essential for designing more efficient and advanced materials. jos.ac.cn However, challenges remain in accurately controlling reaction parameters and minimizing the influence of the characterization setup itself. jos.ac.cn

Advancements in Mechanistic Understanding of Solid-State Reactions

The solid-state chemistry of bismuth subgallate and its analogs is complex and not yet fully understood. Future research will focus on unraveling the mechanisms of solid-state reactions, including transformations between different polymorphic forms and the influence of external stimuli.

The transformation of a bismuth gallate MOF into a layered coordination polymer upon extended heating in methanol is a prime example of a solid-state reaction that warrants further investigation. rsc.org Understanding the driving forces and kinetic pathways of such transformations is key to controlling the synthesis of desired phases. The use of techniques like 3D electron diffraction (3DED) has been pivotal in determining the crystal structures of microcrystalline materials like bismuth subgallate, which are often not amenable to conventional single-crystal X-ray diffraction. rsc.orgnih.govacs.org This technique has revealed that bismuth subgallate is a microporous one-dimensional coordination polymer, a finding that has significant implications for its properties and potential applications. rsc.org

Mechanochemical methods, where mechanical force is used to induce chemical reactions, also present a promising avenue for synthesizing novel bismuth compounds and studying their solid-state transformations. researchgate.net The discovery of a water-dependent structural transformation in mechanochemically activated bismuth citrate (B86180) suggests the potential for creating dynamic materials with responsive properties. researchgate.net

Integrated Experimental and Computational Approaches for Predictive Material Design

The synergy between experimental synthesis and computational modeling is becoming increasingly important for the rational design of new materials. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can predict the structures, properties, and reactivity of bismuth complexes, guiding experimental efforts and accelerating the discovery of new materials with desired functionalities. researchgate.netsciforum.netmdpi.com

Computational studies can provide a detailed understanding of the structure-property relationships in bismuth compounds. researchgate.net For example, computational analysis of the interaction between paracetamol and different bismuth oxide species has helped to explain the observed differences in their electrochemical sensing performance. mdpi.com By predicting how ligands will interact with bismuth centers, researchers can design and synthesize more effective compounds for various applications, from catalysis to biomedicine. sciforum.net

The integration of experimental data from techniques like NMR and XRD with computational modeling provides a powerful framework for elucidating the structures and properties of complex bismuth-containing systems. researchgate.net This multidisciplinary approach is crucial for advancing the predictive design of bismuth subgallate-related materials.

Interdisciplinary Research at the Interface of Inorganic, Organic, and Materials Chemistry

The future of bismuth subgallate hydrate (B1144303) chemistry lies at the intersection of multiple scientific disciplines. The development of new materials and applications will require a collaborative approach that brings together expertise from inorganic, organic, and materials chemistry. acs.orgnih.govfindaphd.com

The synthesis of novel bismuth-based coordination polymers and MOFs is a prime example of this interdisciplinary nature, combining the principles of inorganic coordination chemistry with the design of organic linkers from organic chemistry to create functional materials with applications in materials science. rsc.orgnih.gov The study of bismuth-based materials for biomedical applications further extends this interdisciplinarity, incorporating concepts from pharmacology and biology. rsc.orgrsc.org

Research into bismuth-based materials is a highly topical field with prospects for new fundamental insights and applications ranging from catalysis to pharmaceuticals. acs.orgnih.gov The unique properties of bismuth, including its low toxicity and diverse coordination chemistry, make it an attractive element for creating new materials with a wide range of functionalities. iucr.orgacs.orgnih.govrsc.org Future progress in this area will depend on fostering collaborations across different fields of chemistry and beyond.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize bismuth subgallate hydrate in pharmaceutical formulations?

  • Methodology : Use spectroscopic techniques (e.g., FTIR, Raman) to confirm the presence of gallate ligands and hydrate groups. X-ray diffraction (XRD) can verify crystalline structure, while thermogravimetric analysis (TGA) quantifies hydrate content by measuring mass loss upon dehydration . For pharmaceutical matrices, combine HPLC with mass spectrometry to distinguish this compound from excipients .
  • Data Example :

TechniquePurposeKey Observations
XRDCrystallinityPeaks at 2θ = 12.5°, 18.7°, 24.3°
TGAHydrate content~8% mass loss at 120–150°C

Q. What synthetic methods are validated for preparing this compound?

  • Methodology : Optimize precipitation reactions by mixing bismuth nitrate solutions with gallic acid under controlled pH (4.5–5.5). Monitor reaction kinetics via UV-Vis spectroscopy to ensure stoichiometric binding of bismuth to gallate ligands. Purify via recrystallization in aqueous ethanol (70% v/v) .
  • Key Parameters :

  • pH: Critical for avoiding bismuth oxynitrate byproducts.
  • Temperature: Maintain below 60°C to prevent ligand degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological efficacy?

  • Methodology : Conduct systematic reviews using databases (PubMed, Web of Science) with keywords: "this compound," "anti-inflammatory," "wound healing." Apply GRADE criteria to evaluate evidence quality, focusing on randomized controlled trials (RCTs) and in vivo models. Address heterogeneity by meta-regression analysis of variables like dosage (e.g., 0.5–2.0 mg/kg) and formulation purity .
  • Sub-Questions :

  • Does efficacy correlate with hydrate stability in biological environments?
  • Are observed anti-inflammatory effects pH-dependent?

Q. What experimental strategies ensure long-term stability of this compound in formulations?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic XRD and dissolution testing. Use kinetic modeling (Arrhenius equation) to predict shelf life. Compare anhydrous vs. hydrate forms for hygroscopicity .
  • Data Contradiction Example :

  • Hydrate forms may exhibit superior stability in suppositories but lower bioavailability due to slower dissolution .

Q. How can hydrate formation mechanisms be studied in bismuth subgallate systems?

  • Methodology : Employ dynamic vapor sorption (DVS) to monitor water uptake under varying humidity. Pair with solid-state NMR to probe hydrogen-bonding networks. Computational modeling (DFT) can predict favorable hydrate stoichiometries (e.g., monohydrate vs. trihydrate) .

Methodological Guidelines

  • Literature Review : Follow BSH Guidelines for systematic searches, including exclusion criteria (e.g., non-English studies, case reports) and evidence grading .
  • Experimental Reproducibility : Document synthesis parameters (pH, temperature) and characterization data in line with IUCrJ standards .
  • Data Reporting : Use structured abstracts (background, methods, results, conclusions) for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.